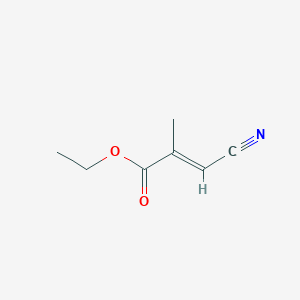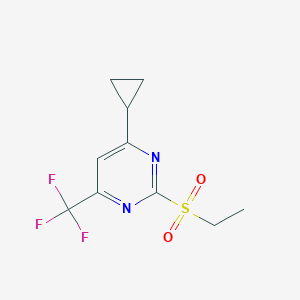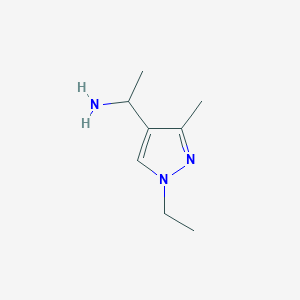
(E)-Ethyl 3-cyano-2-methylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 3-cyano-2-methylacrylate, commonly referred to as E-methylacrylate, is an organic compound belonging to the acrylate family. It is a colorless liquid with a faint odor, and is miscible in water and other organic solvents. E-methylacrylate has many applications in scientific research, ranging from synthesis to biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Fluorescence Characteristics
- Stereoselective Synthesis and Anticancer Activity : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate intermediates are used in the synthesis of E, E / E, Z isomers. These isomers, particularly the E, E isomers, have shown significant anti-cancer activity against human nasopharyngeal carcinoma, along with distinct fluorescence characteristics (Irfan et al., 2021).
Chemical Synthesis and Applications
- New Access to Ethyl Acrylates : A regioselective coupling method involving ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines has been developed, providing a new way to synthesize ethyl 2-((alkylamino)(cyano)methyl) acrylates, which have diverse applications in organic synthesis (Arfaoui & Amri, 2009).
Bioactivity and Therapeutic Potential
- Antioxidant and Anti-Inflammatory Properties : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds have shown promising results in in vitro and in vivo models (Madhavi & Sreeramya, 2017).
Polymer Chemistry and Material Science
- Polymerization Properties : The role of local chemical hardness and van der Waals interactions in the anionic polymerization of alkyl cyanoacrylates, including ethyl cyanoacrylate, has been studied, providing insights into their unique adhesive properties and potential applications in technological fields (Ablat et al., 2016).
Supramolecular Chemistry
- Supramolecular Assembly and Crystal Structure : The E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate were synthesized, characterized, and analyzed for their supramolecular network, which is governed by hydrogen bonds and π⋯π stacking interactions. This study contributes to the understanding of self-assembly processes and molecular conformations (Matos et al., 2016).
Propiedades
IUPAC Name |
ethyl (E)-3-cyano-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOQLJDKUWLSU-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C#N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-methyl-acrylic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)
![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)


![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)





